2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid
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Overview
Description
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-methoxyphenylamino group and two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the 3-methoxyphenylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxyphenylamino group can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxyphenyl)amino]-4,6-dinitrobenzoic acid
- 2-[(4-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid
- 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzamide
Uniqueness
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid is unique due to the specific positioning of the methoxyphenylamino group and the nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methoxyanilino)-3,5-dinitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-13-11(14(18)19)6-9(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRNJEKLTYBGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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